molecular formula C25H27N3O3S2 B319946 N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide

Cat. No.: B319946
M. Wt: 481.6 g/mol
InChI Key: OEAWGLCXQNZMDV-UHFFFAOYSA-N
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Description

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butylsulfamoyl group, a phenylcarbamothioyl group, and a diphenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(tert-butylsulfamoyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2-diphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:

    N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2-methoxybenzamide: Similar structure but with a methoxy group instead of diphenylacetamide.

    N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-2,2-diphenylpropionamide: Similar structure but with a propionamide group instead of diphenylacetamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H27N3O3S2/c1-25(2,3)28-33(30,31)21-16-14-20(15-17-21)26-24(32)27-23(29)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17,22,28H,1-3H3,(H2,26,27,29,32)

InChI Key

OEAWGLCXQNZMDV-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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